Product packaging for 2-Phenylnaphtho[2,1-b]furan(Cat. No.:CAS No. 14385-54-7)

2-Phenylnaphtho[2,1-b]furan

Cat. No.: B184984
CAS No.: 14385-54-7
M. Wt: 244.3 g/mol
InChI Key: FTYUMOGCRQVDMH-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the study of organic chemistry. Furans, five-membered aromatic heterocycles with one oxygen atom, are particularly important as they are found in numerous natural products, pharmaceuticals, and polymers. rsc.org The fusion of a furan (B31954) ring with an aromatic system like naphthalene (B1677914) gives rise to naphthofurans, a class of compounds with unique chemical and biological properties. arkat-usa.orgarkat-usa.orgrsc.org The synthesis and study of the naphtho[2,1-b]furan (B1199300) nucleus, in particular, have been driven by the wide spectrum of biological activities exhibited by this class of heterocycles. arkat-usa.orgarkat-usa.org

Significance of the Naphthofuran Scaffold in Chemical Sciences

The importance of the naphthofuran scaffold extends across multiple disciplines within the chemical sciences, from the isolation of natural products to the development of advanced materials.

Presence in Natural Products

Naphthofurans and their derivatives are key structural motifs in a large number of biologically important natural products. arkat-usa.orgarkat-usa.orgresearchgate.net For instance, the dihydronaphthofuran (DHN) moiety is found in many natural compounds with a wide range of biological and pharmacological properties. rsc.org Examples of naturally occurring naphthofuran-containing compounds include:

Furaquinocins A : These compounds, which possess highly oxygenated p-quinone rings, exhibit antihypertensive and cytotoxic properties. rsc.org

(-)-Nocardione A : This compound, with an o-quinone moiety, is a Cdc25B tyrosine phosphatase inhibitor with moderate antifungal and cytotoxic activity. rsc.org

(±) Heritol : Isolated from the mangrove plant Heritiera littoralis, this compound is a novel ichthyotoxin. arkat-usa.orgarkat-usa.orgrsc.org

Balsaminone A : Found in the pericarp of the fruit of Impatiens Balsamina L., this compound has shown significant antipruritic activity and is used in traditional Chinese medicine. arkat-usa.orgarkat-usa.orgrsc.org

Furomollugin : This compound has been isolated from several members of the Rubiaceae family. arkat-usa.orgarkat-usa.orgmun.ca

Naphtho[1,2-b]furan-4,5-dione (NFD) : Originally obtained from Avicennia marina, NFD has demonstrated potent anti-tumor activity. rsc.org

Rubicordifolin and (+)-Laevigatin are other examples of naturally occurring naphthofurans with significant pharmacological applications. rsc.org

Importance in Synthetic Drug Discovery

The diverse biological activities of naphthofuran derivatives have made them attractive targets for medicinal and organic chemists. researchgate.neteurjchem.com These compounds have been reported to possess a wide spectrum of pharmacological properties, including:

Antibacterial arkat-usa.orgarkat-usa.orgijper.orgijprajournal.com

Antimicrobial arkat-usa.orgarkat-usa.orgijprajournal.com

Anthelmintic arkat-usa.orgarkat-usa.orgijprajournal.com

Analgesic arkat-usa.orgijprajournal.com

Antiviral ijper.org

Antitumor ijper.orgijprajournal.com

Anti-inflammatory ijprajournal.com

Antioxidant scispace.com

Oestrogenic properties arkat-usa.orgarkat-usa.org

The synthesis of novel naphthofuran derivatives is an active area of research, with the goal of developing new therapeutic agents. For example, certain naphthofuran-based sulfonamides have been identified as effective agents against triple-negative breast cancer. rsc.org Furthermore, novel SIRT1 activators containing a naphthofuran moiety have been designed and synthesized, showing potential as drug candidates for diseases like diabetic nephropathy. nih.gov

Utility in Advanced Materials Development

Beyond their biological applications, naphthofurans also have potential uses in materials science. Vinylidene-naphthofurans, for instance, are a class of polycyclic compounds that exhibit photochromic properties, changing color when exposed to UV or sunlight. rsc.org This property makes them interesting for the development of light-sensitive materials. The aromatic nature of the naphthofuran core also allows for π-π stacking interactions, which can be important in the design of organic electronic materials. ontosight.ai

Research Trajectory and Future Perspectives for 2-Phenylnaphtho[2,1-b]furan

The synthesis of this compound and its derivatives is an ongoing area of investigation. For instance, a simple and efficient one-pot, three-component reaction has been developed for the synthesis of 2-(2-aryl-naphtho[2,1-b]furan-1-yl)acetic acid derivatives, including the phenyl-substituted variant. arkat-usa.orgarkat-usa.org The crystal structure of 2-Phenyl-1-(phenylsulfinyl)naphtho[2,1-b]furan has also been determined, providing valuable insights into its three-dimensional conformation. researchgate.net

Future research will likely focus on several key areas:

Exploration of Biological Activity : Further investigation into the pharmacological properties of this compound and its derivatives is warranted, given the broad spectrum of activities observed for the naphthofuran scaffold. arkat-usa.orgarkat-usa.orgrsc.orgrsc.orgijprajournal.com

Development of Novel Synthetic Methods : The creation of new and more efficient synthetic routes to access a wider range of substituted this compound analogues will be crucial for structure-activity relationship studies. researchgate.neteurjchem.com

Applications in Materials Science : The potential of this compound and related compounds in the development of new materials with interesting optical or electronic properties remains an area ripe for exploration. rsc.orgontosight.ai

The continued study of this compound and the broader class of naphthofurans holds significant promise for advancements in both medicine and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12O B184984 2-Phenylnaphtho[2,1-b]furan CAS No. 14385-54-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14385-54-7

Molecular Formula

C18H12O

Molecular Weight

244.3 g/mol

IUPAC Name

2-phenylbenzo[e][1]benzofuran

InChI

InChI=1S/C18H12O/c1-2-7-14(8-3-1)18-12-16-15-9-5-4-6-13(15)10-11-17(16)19-18/h1-12H

InChI Key

FTYUMOGCRQVDMH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)C=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)C=CC4=CC=CC=C43

Origin of Product

United States

Synthetic Methodologies for 2 Phenylnaphtho 2,1 B Furan and Its Structural Analogues

Direct Annulation Reactions

Direct annulation reactions provide a straightforward pathway to the naphthofuran core by forming two new bonds in a single conceptual step. These methods often involve the reaction of a naphthol derivative with a suitable coupling partner.

Metal-Free Oxidative Annulation of 2-Naphthols with Terminal Alkynes

A significant advancement in the synthesis of 2-arylnaphtho[2,1-b]furans is the development of a metal-free oxidative annulation of 2-naphthols with terminal alkynes. This method offers an environmentally benign alternative to traditional metal-catalyzed cross-coupling reactions. The reaction proceeds via a proposed free-radical mechanism involving sp2-C–H bond activation, subsequent C–C bond formation, and finally, a C–O cyclization to yield the desired naphthofuran scaffold. figshare.com This approach has been shown to be effective for a range of substrates, affording the products in satisfactory yields. figshare.com

The process is believed to be initiated by the generation of a radical species which then participates in a cascade of events leading to the final product. Mechanistic studies suggest a pathway that avoids the use of transition metals, which are often expensive and can leave toxic residues in the final products. figshare.com

Visible-Light-Mediated Cycloaddition Approaches for Naphthofuran Systems

Visible-light-mediated photochemistry has emerged as a powerful and green tool for the synthesis of complex organic molecules. In the context of naphthofuran synthesis, visible-light-mediated [3+2] cycloaddition reactions have been successfully employed. mdpi.comnih.gov For instance, the reaction of 2-hydroxy-1,4-naphthoquinones with phenylacetylenes under blue LED irradiation (460 nm) provides a concise and efficient route to naphtho[2,3-b]furan-4,9-diones without the need for any metal catalysts, bases, or ligands. mdpi.com This protocol demonstrates excellent regioselectivity and functional group tolerance, yielding a variety of substituted naphthofurans in good yields. nih.gov

Another visible-light-promoted method involves the oxidative annulation of 2-naphthols with phenylglyoxal (B86788) monohydrate. This base-mediated reaction proceeds under visible light irradiation and leads to the formation of hydroxy-naphthofuranone derivatives. rsc.org The reaction is notable for its atom economy and the use of water as a solvent, reagent, and additive. rsc.org Furthermore, a visible light-promoted carboalkoxylation of terminal alkynes with β-naphthol has been reported for the synthesis of naphthofurans. researchgate.net This method utilizes thiophenol, TFA, and FeCl3 under visible light. researchgate.net

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants. This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

One-Pot Three-Component Condensation Reactions

A notable example of an MCR for the synthesis of naphtho[2,1-b]furan (B1199300) derivatives involves the one-pot, three-component condensation of Meldrum's acid, arylglyoxals, and β-naphthol. arkat-usa.org This reaction, typically carried out in the presence of a base like triethylamine, proceeds in a two-stage process to afford 2-(2-(aryl)naphtho[2,1-b]furan-1-yl)acetic acid derivatives in excellent yields. arkat-usa.org The methodology is advantageous due to the ready availability of starting materials, the absence of expensive catalysts, and a straightforward work-up procedure. arkat-usa.org

The reaction is believed to proceed through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and aromatization. This strategy allows for the construction of a diverse library of functionalized naphtho[2,1-b]furans by simply varying the arylglyoxal component. arkat-usa.org

Table 1: Synthesis of 2-(2-(aryl)naphtho[2,1-b]furan-1-yl)acetic acid derivatives arkat-usa.org

EntryAryl GroupYield (%)Melting Point (°C)
1Phenyl80236-238
2p-Tolyl77256-257
34-Chlorophenyl85251-253

Cascade and Domino Reaction Sequences

Cascade and domino reactions are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single, uninterrupted sequence. These reactions are highly efficient and can lead to the rapid construction of complex molecular architectures from simple starting materials.

Friedel-Crafts/Substitution Domino Reactions

An asymmetric synthesis of trans-dihydroarylfurans, which are precursors to naphtho[2,1-b]furans, has been achieved through a Friedel-Crafts/substitution domino reaction. rsc.org This reaction, catalyzed by a squaramide, involves the reaction of naphthols with bromonitroalkenes. The process is initiated by a Friedel-Crafts-type reaction, followed by an intramolecular substitution to form the dihydrofuran ring. rsc.orgresearchgate.net This method provides access to enantioenriched products, which are valuable for applications in medicinal chemistry. rsc.org

The reaction of naphthols with nitroallylic acetates, promoted by cesium carbonate, also proceeds through a Friedel-Crafts S(N)2' process followed by an intramolecular oxa-Michael cyclization and subsequent aromatization to yield substituted naphthofurans in high yields. researchgate.net This methodology has been successfully applied to the synthesis of various C(2) and C(3) symmetric bis- and trisfurans. researchgate.net

Cascade Michael/Oxa-Michael Annulation Processes

A notable synthetic route to naphtho[2,1-b]furan derivatives involves a cascade process of Michael and oxa-Michael additions. This method has been effectively used to construct dihydronaphthofurans. For instance, the reaction of β-tetralone with secondary Morita-Baylis-Hillman (MBH) acetates proceeds through an SN2′ Michael/intramolecular oxa-Michael pathway, leading to the formation of a dihydronaphthofuran via a [3+2] annulation. rsc.org This reaction is characterized by a 5-exo-trig cyclization. researchgate.net

In a related study, the reaction between β-naphthol and primary MBH acetate (B1210297) was investigated to understand the competition between SN2′ and SN2 reaction pathways. rsc.org The reaction of β-tetralone with primary MBH acetate predominantly yields a tetrahydrochromene through a [3+3] annulation, which involves a 6-endo-trig cyclization via a Michael/oxa-Michael cascade process. rsc.org However, when a secondary MBH acetate is used with β-tetralone, a dihydronaphthofuran is formed instead, highlighting the biselectrophilic nature of the secondary MBH acetate. rsc.orgresearchgate.net The formation of the dihydronaphthofuran occurs through a [3+2] annulation involving a 5-exo-trig cyclization, followed by the elimination of HNO2. rsc.org

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing 1-arylnaphtho[2,1-b]furans. thieme-connect.com This catalyst-free approach involves the reaction of 2-naphthols with (E)-(2-nitrovinyl)benzenes. thieme-connect.comresearchgate.net The use of water as a solvent is effective, with yields improving when the reaction is conducted in saturated brine. thieme-connect.com This method is notable for its short reaction times and tolerance of both electron-rich and electron-deficient aryl groups. thieme-connect.com A plausible mechanism for this transformation involves the Michael addition of 2-naphthol (B1666908) to the nitrostyrene, followed by cyclization and aromatization. thieme-connect.com

Another application of microwave irradiation is in the self-condensation of substituted phenylpropiolic acid derivatives to produce naphtho[2,3-c]furan-1,3-diones. clockss.org These reactions are completed in a matter of minutes at 100°C and provide the products as single isomers in moderate to good yields. clockss.org The presence of trifluoroacetic acid has been shown to dramatically accelerate the heating of the reaction mixture under microwave irradiation. clockss.org This method has also been applied to the synthesis of naphtho[2,1-b]furan-1,3,4-benzotriazepines. arkat-usa.org

Reactant 1Reactant 2ConditionsProductYieldReference
2-Naphthol(E)-(2-Nitrovinyl)benzeneSaturated brine, MW, 170°C, 25 min1-Phenylnaphtho[2,1-b]furan63% thieme-connect.com
2-Naphthol(E)-1-Nitro-2-(p-tolyl)etheneSaturated brine, MW, 170°C, 25 min1-(p-Tolyl)naphtho[2,1-b]furan72% thieme-connect.com
2-Naphthol(E)-1-(4-Methoxyphenyl)-2-nitroetheneSaturated brine, MW, 170°C, 25 min1-(4-Methoxyphenyl)naphtho[2,1-b]furan59% thieme-connect.com
2-Naphthol(E)-1-(4-Chlorophenyl)-2-nitroetheneSaturated brine, MW, 170°C, 25 min1-(4-Chlorophenyl)naphtho[2,1-b]furan64% thieme-connect.com
Phenylpropiolic acidSelf-condensationMW, 100°C, 3 minNaphtho[2,3-c]furan-1,3-dione derivativeGood clockss.org

Base-Catalyzed Cyclization Approaches

Base-catalyzed intramolecular condensation is a key step in the synthesis of certain 2-phenylnaphtho[2,1-b]furan analogues. For example, 3',4',5'-trimethoxybenzoyl-naphthalene-2-O-acetic acid undergoes base-catalyzed intramolecular condensation to exclusively yield 1-(3',4',5'-trimethoxy)phenylnaphtho[2,1-b]furan. nih.gov Similarly, naphtho[1,2-b]furans and naphtho[2,1-b]furans can be synthesized through the base-catalyzed cyclization of the corresponding o-alkoxybenzoylarene derivatives. researchgate.net

A transition-metal-free approach for the synthesis of 2-substituted benzo[b]furans involves the base-catalyzed intramolecular cyclization of 2-ynylphenols. rsc.org Using cesium carbonate (Cs2CO3) as the catalyst, a variety of 2-aryl and 2-alkyl substituted benzo[b]furans can be obtained in good to excellent yields under mild reaction conditions. rsc.org

Mechanistic Investigations of Synthetic Pathways

The synthesis of 2-arylnaphtho[2,1-b]furans can be achieved through a metal-free method involving a radical-mediated pathway. In a reaction promoted by BF3•OEt2 and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), 2-naphthol is oxidized to form a naphthol radical. rsc.org This radical tautomerizes to a C-radical, which then undergoes a radical addition to a terminal alkyne to generate a vinyl radical. rsc.org

Another example of a free radical mechanism is the cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN)-mediated [3+2] cycloaddition of 2-hydroxy-1,4-naphthoquinones with alkenes or phenylacetylene (B144264). oup.com This reaction leads to the formation of naphtho[2,3-b]furan-4,9-diones and naphtho[1,2-b]furan-4,5-diones. oup.com The proposed mechanism involves the oxidation of lawsone (2-hydroxy-1,4-naphthoquinone) by CAN to generate a radical intermediate, which is then trapped by a diene. rsc.org Further oxidation by CAN leads to a cation that undergoes rearrangement and cyclization to yield the final products. rsc.org

The Knoevenagel condensation is a versatile method for carbon-carbon bond formation and is integral to the synthesis of various heterocyclic compounds. researchgate.netscirp.org The reaction involves the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, typically catalyzed by a weak base, followed by dehydration to form an α,β-unsaturated product. sigmaaldrich.comwikipedia.org The active methylene compound is deprotonated by the base to form an enolate ion, which then acts as the nucleophile. sigmaaldrich.comwikipedia.org

A one-pot, three-component reaction for the synthesis of 2-(2-aryl-naphtho[2,1-b]furan-1-yl)acetic acid derivatives utilizes a Knoevenagel-type condensation as part of the reaction sequence. arkat-usa.org The proposed mechanism involves the initial formation of a Knoevenagel adduct from Meldrum's acid and an arylglyoxal, which then reacts with the β-naphthoxide anion. arkat-usa.org This is followed by an intramolecular cyclization and subsequent hydrolysis and decarboxylation to yield the final product. arkat-usa.org The reaction proceeds through several ionic intermediates. arkat-usa.org

The Doebner modification of the Knoevenagel condensation employs pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.org This modification often involves a decarboxylation step. wikipedia.org

Reaction TypeKey Intermediates/FeaturesCatalyst/SolventResulting ProductReference
Knoevenagel CondensationEnolate ion, β-hydroxy carbonyl intermediateWeak bases (e.g., amines)α,β-unsaturated compound sigmaaldrich.comwikipedia.org
Three-component reactionKnoevenagel adduct, β-naphthoxide anionTriethylamine, Acetonitrile2-(2-Aryl-naphtho[2,1-b]furan-1-yl)acetic acid arkat-usa.org
Doebner ModificationCarboxylic acid-containing nucleophilePyridineDecarboxylated condensation product wikipedia.org

The synthesis of naphthofuran derivatives can be achieved through various cycloaddition reactions. A [4+1] cycloaddition reaction has been developed for the synthesis of 2-aminobenzofurans. mdpi.com This method involves the in situ generation of ortho-quinone methides from o-hydroxybenzhydryl alcohols, which then react with isocyanides. mdpi.com Another [4+1] cycloaddition approach for preparing N-alkyl-3-arylnaphtho[2,1-b]furan-2-amines involves heating a mixture of β-naphthol, an aldehyde, and an isocyanide under solvent-free conditions. thieme-connect.com The proposed mechanism involves the condensation of the enol form of the naphthol with the aldehyde to form an enone intermediate (an ortho-quinone methide), which then undergoes a [4+1] cycloaddition with the isocyanide to form an iminolactone intermediate that tautomerizes to the final product. thieme-connect.com

A [3+2] cycloaddition reaction mediated by ammonium cerium(IV) nitrate (CAN) between 2-hydroxy-1,4-naphthoquinones and alkenes or phenylacetylene is another effective route to naphthofuran derivatives. oup.com

Theoretical Studies on Reaction Transition States and Energy Profiles

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reaction mechanisms involved in the synthesis of this compound and its analogues. These studies provide detailed insights into the structures of transition states, reaction intermediates, and the associated energy profiles, which are often difficult to determine through experimental means alone. e3s-conferences.org By modeling reaction pathways, chemists can understand the feasibility, rationality, and selectivity of a synthetic route. e3s-conferences.org

One area of focus has been the elucidation of cyclization mechanisms. For instance, in the synthesis of dihydronaphthofurans, which are hydrogenated analogues of naphthofurans, DFT studies have been employed to understand the energetics of different cyclization pathways. nih.gov These calculations help to distinguish between competing mechanisms, such as 6-endo-trig and 5-exo-trig cyclizations, by determining the activation energy barriers for each path. nih.gov

In the context of palladium-catalyzed syntheses, which are common for forming furan (B31954) rings, DFT calculations have been used to map the free energy profile of the entire catalytic cycle. nih.gov For a model palladium-catalyzed migratory cyclization, the process begins with the coordination of the catalyst to the substrates. A key step is the oxidative addition of a C-Br bond to the palladium center, which proceeds through a three-membered ring-type transition state. nih.gov For one such model reaction, this step was calculated to have an energy barrier of 22.9 kcal/mol, leading to the formation of a vinyl Pd(II) intermediate. nih.gov Such detailed energy profiling is crucial for optimizing reaction conditions and catalyst systems.

Furthermore, computational studies can rationalize the stereochemical outcomes of these reactions. For the synthesis of 1,2-dihydronaphtho[2,1-b]furans, the mechanism is believed to involve the formation of an o-quinone methide intermediate, followed by a Michael-type addition and an intramolecular nucleophilic substitution. acs.org Newman projections of the transition states can be analyzed to explain the observed diastereoselectivity, showing that the sterically favored transition state leads to the thermodynamically more stable product. acs.org

The table below summarizes representative data from theoretical studies on the synthesis of naphthofurans and related heterocyclic systems, highlighting the calculated energy barriers for key mechanistic steps.

Reaction / SystemComputational MethodInvestigated StepCalculated Energy Barrier (kcal/mol)Reference
Palladium-catalyzed migratory cyclization for benzoheterocycle synthesisDFT (DPEPhos ligand)Oxidative addition of C-Br bond to Pd(0)22.9 nih.gov
Naphthofuran synthesis from β-nitrostyrene and triphenylphosphite (Gas Phase)DFT (M06-2X/def2svp)Pathway A: Addition to β-carbon19.31 researchgate.net
Naphthofuran synthesis from β-nitrostyrene and triphenylphosphite (Gas Phase)DFT (M06-2X/def2svp)Pathway B: Addition to nitro-group oxygen43.47 researchgate.net
Ni-mediated [3+2] cycloaddition of 2-trifluoromethyl-1-alkenes with alkynesDFT (B3LYP/LanL2DZ)Oxidative addition to form metallacycle11.1 frontiersin.org

These theoretical models and the energetic data they provide are crucial for refining synthetic strategies and designing new, more efficient pathways to this compound and its structurally diverse analogues. e3s-conferences.org

Chemical Reactivity and Derivatization Strategies for the 2 Phenylnaphtho 2,1 B Furan Core

Electrophilic Aromatic Substitution Reactions (e.g., Dual Acylation)

The electron-rich nature of the naphthofuran ring system makes it susceptible to electrophilic aromatic substitution. The furan (B31954) ring, in particular, is highly activated towards electrophiles. pearson.comchemicalbook.com The specific positions of substitution on the 2-phenylnaphtho[2,1-b]furan core are influenced by the electronic effects of the fused rings and the phenyl group.

A notable example of electrophilic substitution on a related naphthofuran derivative is the dual acylation of 2-ethylnaphtho[2,1-b]furan. researchgate.net Depending on the reaction conditions, acylation can lead to a mixture of products, including 1-acetyl-, 5-acetyl-, and 1,5-diacetyl derivatives. researchgate.net This demonstrates that both the furan and the naphthalene (B1677914) portions of the molecule can undergo electrophilic attack. The formation of the 1,5-diacetyl derivative highlights the ability of the naphthofuran system to undergo multiple substitutions under forcing conditions. researchgate.net The regioselectivity of these reactions is a subject of both experimental and theoretical investigation. researchgate.net

Table 1: Products of Dual Acylation of 2-Ethylnaphtho[2,1-b]furan

ProductPosition of Acylation
1-Acetyl-2-ethylnaphtho[2,1-b]furanFuran Ring
5-Acetyl-2-ethylnaphtho[2,1-b]furanNaphthalene Ring
1,5-Diacetyl-2-ethylnaphtho[2,1-b]furanFuran and Naphthalene Rings

Data derived from research on the acylation of 2-ethylnaphtho[2,1-b]furan, which serves as a model for the reactivity of the this compound core. researchgate.net

Nucleophilic Functionalization Reactions and Derivatization

While the core is electron-rich, the introduction of electron-withdrawing groups can render certain positions susceptible to nucleophilic attack. Furthermore, functional groups introduced onto the this compound skeleton can serve as handles for a variety of nucleophilic derivatization reactions.

For instance, a carbohydrazide (B1668358) derivative of naphtho[2,1-b]furan (B1199300) can be synthesized and subsequently reacted with various electrophiles. ijpcbs.comijpsonline.com The reaction of naphtho[2,1-b]furan-2-carbohydrazide (B1303883) with aromatic aldehydes yields N'-[substituted-phenylmethylidene]naphtho[2,1-b]furan-2-carbohydrazides. ijpcbs.com These Schiff bases can then be further elaborated into other heterocyclic systems.

Another strategy involves the reaction of 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan, which upon Vilsmeier formylation, yields a pyrazole-4-carbaldehyde derivative. mdpi.com This aldehyde is then a versatile intermediate that can react with various carbon and nitrogen nucleophiles to generate a library of derivatized molecules. mdpi.com

Cycloaddition Reactions Involving this compound Derivatives

The furan ring within the this compound system can participate in cycloaddition reactions, a powerful tool for constructing complex polycyclic structures. While direct cycloaddition on the parent this compound is not extensively documented, derivatives of the naphthofuran core have been shown to undergo such transformations.

For example, [3+2] cycloaddition reactions of 2-hydroxy-1,4-naphthoquinones with phenylacetylene (B144264), mediated by cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), lead to the formation of naphtho[2,3-b]furan-4,9-dione (B1206112) derivatives. oup.commolaid.com This highlights the potential for the furan moiety, once formed, to be involved in or to influence subsequent cycloaddition processes.

Additionally, visible-light-mediated [4+2] annulation reactions have been reported between 2,3-dibromonaphthoquinone and phenylbenzofurans, suggesting that naphthofuran-type structures can act as dienophiles or dienes in cycloaddition cascades to build complex anthracenone-furans. rsc.org 1-Phenylnaphtho[2,1-b]furan itself has been used in such a reaction to produce an anthracenone-furan derivative, albeit in moderate yield. rsc.org

Ring Transformations and Rearrangement Studies (e.g., ring-opening processes)

The fused ring system of this compound can undergo ring transformations and rearrangements under specific conditions. These reactions often involve the opening of the furan ring, leading to the formation of new carbocyclic or heterocyclic structures.

An interesting example involves the acid-catalyzed reactions of arylnaphtho[2,1-b]furans, where a mdpi.comresearchgate.net-aryl shift can occur, leading to a switching of regioselectivity. rsc.org Furthermore, spiro(naphthopyran) derivatives have been shown to undergo thermal or photochemical ring-opening, followed by ring-contraction, to yield naphthofuran derivatives. researchgate.net This indicates a reversible relationship between certain pyran and furan-fused systems.

Synthesis of Fused Heterocyclic Systems Containing the Naphthofuran Moiety

The this compound core serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems. By introducing appropriate functional groups onto the naphthofuran skeleton, subsequent cyclization reactions can be performed to construct additional heterocyclic rings.

Pyrazole (B372694) Derivatives (e.g., 2,3-dihydro-1H-pyrazoles, 1H-pyrazoles)

A common strategy for synthesizing pyrazole derivatives involves the use of a carbohydrazide intermediate. Naphtho[2,1-b]furan-2-carbohydrazide, prepared from the corresponding ethyl ester, can be condensed with chalcones to afford 1-(naphtho[2,1-b]furan-2-ylcarbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles (pyrazoline derivatives). ijpsonline.com This reaction proceeds via a cyclocondensation mechanism. ijpsonline.com

Alternatively, 1,3-dipolar cycloaddition reactions are a powerful method for constructing pyrazole rings. nih.gov For example, nitrile imines, generated in situ, can react with suitable dipolarophiles to yield pyrazoline derivatives. researchgate.net

Another approach starts with the Vilsmeier formylation of a hydrazone precursor attached to the naphthofuran ring, leading to a pyrazole-4-carbaldehyde. mdpi.com This aldehyde can then be further functionalized. mdpi.comresearchgate.net

Table 2: Synthesis of Pyrazole Derivatives from Naphtho[2,1-b]furan Precursors

Starting MaterialReagentsProduct Type
Naphtho[2,1-b]furan-2-carbohydrazideChalcones, Acetic Acid, Dioxane2,3-dihydro-1H-pyrazoles
2-(1-Phenylhydrazonoethyl)naphtho[2,1-b]furanVilsmeier Reagent (POCl₃, DMF)1H-Pyrazoles
3-Naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehydeC- and N-nucleophilesDerivatized 1H-Pyrazoles

Data compiled from various synthetic methodologies. ijpsonline.commdpi.com

Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives fused to or substituted with the this compound moiety typically begins with the preparation of naphtho[2,1-b]furan-2-carbohydrazide. ijpcbs.com This key intermediate is obtained by reacting ethyl naphtho[2,1-b]furo-2-carboxylate with hydrazine (B178648) hydrate. ijpcbs.com

The carbohydrazide is then condensed with various aromatic aldehydes to form N'-[substituted-phenylmethylidene]naphtho[2,1-b]furan-2-carbohydrazides (Schiff bases). ijpcbs.com Oxidative cyclization of these Schiff bases using reagents such as iodine and potassium carbonate in DMSO, or chloramine-T, leads to the formation of the 2,5-disubstituted-1,3,4-oxadiazole ring. ijpcbs.comptfarm.pl

Table 3: Synthesis of 1,3,4-Oxadiazole Derivatives

StepReactantsProduct
1Ethyl naphtho[2,1-b]furo-2-carboxylate, Hydrazine hydrateNaphtho[2,1-b]furan-2-carbohydrazide
2Naphtho[2,1-b]furan-2-carbohydrazide, Aromatic aldehydesN'-[substituted-phenylmethylidene]naphtho[2,1-b]furan-2-carbohydrazides
3Schiff base intermediate, Iodine, Potassium carbonate2-(Naphtho[2,1-b]furan-2-yl)-5-(substituted)phenyl-1,3,4-oxadiazoles

This table outlines a general synthetic route to 1,3,4-oxadiazole derivatives incorporating the naphtho[2,1-b]furan core. ijpcbs.com

Pyrimidine (B1678525) Derivatives

The fusion of a pyrimidine ring to the naphtho[2,1-b]furan core has been a subject of significant interest, leading to the development of novel polycyclic aromatic compounds. One prominent strategy involves the derivatization of ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate. This starting material can be converted into 3-amino-2-mercaptonaphthofuro[3,2-d]pyrimidin-4(3H)-one through a sequence of reactions involving carbon disulfide, followed by methylation and subsequent condensation with hydrazine hydrate. researchgate.net This pyrimidine derivative, in turn, acts as a key intermediate for further elaboration.

Another approach focuses on the synthesis of 4-oxo-naphtho[2,1-b]furo[3,2-d]pyrimidine. This is achieved by refluxing a suitable naphthofuran precursor with formamide. researchgate.net The resulting solid product can be purified through recrystallization from acetic acid. researchgate.net These synthetic methodologies underscore the utility of the naphtho[2,1-b]furan system in accessing complex, fused heterocyclic structures. The combination of the furan ring with a pyrimidine moiety is a well-established strategy in the design of bioactive molecules. beilstein-journals.orgbrieflands.com

A notable extension of this chemistry is the synthesis of naphtho[2,1-b]furan-derived triazole-pyrimidines. researchgate.net These compounds represent a sophisticated amalgamation of three distinct heterocyclic motifs. The synthesis of these hybrid molecules highlights the chemical tractability of the naphtho[2,1-b]furan core and its suitability for constructing intricate molecular architectures.

Table 1: Synthesis of this compound Pyrimidine Derivatives

Starting MaterialReagentsProductReference
Ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate1. CS₂ 2. Methylation 3. Hydrazine hydrate3-Amino-2-mercaptonaphthofuro[3,2-d]pyrimidin-4(3H)-one researchgate.net
Naphthofuran precursorFormamide4-Oxo-naphtho[2,1-b]furo[3,2-d]pyrimidine researchgate.net

Triazole Derivatives

The incorporation of a triazole ring into the this compound framework has been successfully achieved through several synthetic routes. A common precursor for these syntheses is naphtho[2,1-b]furan-2-carbohydrazide, which is prepared by the reaction of ethyl naphtho[2,1-b]furan-2-carboxylate with hydrazine hydrate. rroij.comijpsonline.com

One pathway to triazole derivatives involves the reaction of naphtho[2,1-b]furan-2-carbohydrazide with carbon disulfide in the presence of potassium hydroxide (B78521) to yield 5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazole-2(3H)-thione. rroij.com This intermediate can then undergo a Mannich reaction, followed by treatment with benzoic hydrazine to afford N-(1-((dialkylamino)methyl)-3-(naphtho[2,1-b]furan-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)benzamide derivatives. rroij.com

Furthermore, the synthesis of fused triazole systems, such as 3-phenylnaphtho[1′,2′:4,5]furo[2,3-e] rroij.comCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-c]pyrimidine, has been reported. researchgate.net This complex heterocyclic system is synthesized from a naphtho[2,1-b]furan derivative, demonstrating the feasibility of constructing elaborate, multi-ring structures based on the parent scaffold. researchgate.net The 1,2,4-triazole (B32235) nucleus is a well-known pharmacophore, and its integration with the naphtho[2,1-b]furan moiety is a strategy aimed at developing novel compounds with enhanced biological activities. scispace.com

Table 2: Synthesis of this compound Triazole Derivatives

PrecursorReagentsProduct ClassReference
Naphtho[2,1-b]furan-2-carbohydrazide1. CS₂/KOH 2. Mannich reaction 3. Benzoic hydrazineN-(1-((dialkylamino)methyl)-3-(naphtho[2,1-b]furan-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)benzamide rroij.com
Naphtho[2,1-b]furan derivativeMulti-step synthesis3-Phenylnaphtho[1′,2′:4,5]furo[2,3-e] rroij.comCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-c]pyrimidine researchgate.net

Structural Characterization Methodologies in Naphthofuran Chemistry

Advanced Spectroscopic Techniques for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS, EI-MS, ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS provides an exact molecular formula, which is crucial for distinguishing between isomers and confirming the identity of a newly synthesized compound. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used in conjunction with HRMS for the analysis of naphthofuran derivatives.

Electron Ionization (EI-MS): This technique involves bombarding the sample with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. uni-saarland.de While this can sometimes lead to the absence of a clear molecular ion peak, the resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the molecule, aiding in structural elucidation. uni-saarland.de For instance, the EI-MS spectrum of 2-phenylnaphtho[2,1-b]furan-1-carbaldehyde showed a molecular ion (M+) peak at m/z 272.0838, which is consistent with its calculated exact mass of 272.0837 for the molecular formula C₁₉H₁₂O₂. rsc.org Similarly, derivatives such as 2-(p-tolyl)naphtho[2,1-b]furan-1-carbaldehyde and 2-(4-bromophenyl)naphtho[2,1-b]furan-1-carbaldehyde have been characterized by their respective molecular ion peaks in EI-MS analysis. rsc.org

Electrospray Ionization (ESI-MS): ESI is a "soft" ionization technique that is particularly useful for analyzing polar and less volatile compounds. nih.gov It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it easier to identify the molecular weight of the parent compound. nih.gov ESI-MS has been successfully employed for various naphtho[2,1-b]furan (B1199300) derivatives. For example, 4-(this compound-1-yl)-N-(quinolin-8-yl)butanamide was characterized by ESI-Time-of-Flight (ESI-TOF) mass spectrometry. rsc.org In another study, a series of 2-(2-(aryl)-naphtho[2,1-b]furan-1-yl)acetic acid derivatives were analyzed, and their molecular formulas were confirmed using ESI-MS. arkat-usa.org

The table below presents HRMS data for several this compound derivatives, showcasing the precision of this technique in confirming their molecular formulas.

Compound NameMolecular FormulaIonization MethodCalculated m/zFound m/zReference
This compound-1-carbaldehydeC₁₉H₁₂O₂EI272.0837272.0838 rsc.org
2-(p-tolyl)naphtho[2,1-b]furan-1-carbaldehydeC₂₀H₁₄O₂EI286.0994286.0995 rsc.org
2-(4-bromophenyl)naphtho[2,1-b]furan-1-carbaldehydeC₁₉H₁₁BrO₂EI349.9942349.9943 rsc.org
4-(this compound-1-yl)-N-(quinolin-8-yl)butanamideC₂₇H₂₀ClN₂O₂ESI-TOF439.1213 [M-H]⁻439.1209 rsc.org
2-(this compound-1-yl)acetic acidC₂₀H₁₄O₃-302.33- arkat-usa.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, characteristic vibrational modes of specific bonds can be detected. In the context of this compound and its derivatives, IR spectroscopy is instrumental in confirming the presence of key structural features.

For example, in a series of synthesized 2-(2-(aryl)-naphtho[2,1-b]furan-1-yl)acetic acids, the IR spectra consistently showed a broad absorption band around 3419-3450 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group, and a sharp absorption band in the region of 1696-1709 cm⁻¹ attributed to the C=O stretching of the carbonyl group. arkat-usa.org These characteristic peaks provide strong evidence for the presence of the acetic acid moiety attached to the naphthofuran core. arkat-usa.org

The table below summarizes the characteristic IR absorption bands for several derivatives of this compound.

Compound NameFunctional GroupCharacteristic Absorption (cm⁻¹)Reference
2-(this compound-1-yl)acetic acidO-H (carboxylic acid)3419 arkat-usa.org
2-(this compound-1-yl)acetic acidC=O (carboxylic acid)1700 arkat-usa.org
2-(2-(4-Chlorophenyl)naphtho[2,1-b]furan-1-yl)acetic acidO-H (carboxylic acid)3450 arkat-usa.org
2-(2-(4-Chlorophenyl)naphtho[2,1-b]furan-1-yl)acetic acidC=O (carboxylic acid)1709 arkat-usa.org
2-(2-(4-Bromophenyl)naphtho[2,1-b]furan-1-yl)acetic acidO-H (carboxylic acid)3449 arkat-usa.org
2-(2-(4-Bromophenyl)naphtho[2,1-b]furan-1-yl)acetic acidC=O (carboxylic acid)1696 arkat-usa.org
Ethyl naphtho[2,1-b]furan-2-carboxylateC=O (ester)>1718 arkat-usa.org

Elemental Analysis (e.g., CHN analysis)

Elemental analysis, typically CHN analysis, is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This method provides empirical data that can be compared against the calculated theoretical percentages for a proposed molecular formula. For new synthetic compounds, a close agreement between the found and calculated values, usually within a ±0.4% margin, is considered strong evidence for the compound's purity and correct elemental composition. nih.gov

This technique has been routinely applied to verify the structures of newly synthesized this compound derivatives. For example, the elemental analysis of 2-(this compound-1-yl)acetic acid yielded C, 79.52% and H, 5.01%, which are in close agreement with the calculated values of C, 79.46% and H, 4.67% for the molecular formula C₂₀H₁₄O₃. arkat-usa.org This corroborates the structural assignment made by other spectroscopic methods.

The following table presents the elemental analysis data for a selection of this compound derivatives.

Compound NameMolecular FormulaCalculated (%)Found (%)Reference
2-(this compound-1-yl)acetic acidC₂₀H₁₄O₃C, 79.46C, 79.14 arkat-usa.org
H, 4.67H, 4.58
2-(2-(4-Chlorophenyl)naphtho[2,1-b]furan-1-yl)acetic acidC₂₀H₁₃ClO₃C, 71.33C, 71.68 arkat-usa.org
H, 3.89H, 3.92
2,3-Dihydro-2-methyl-2-phenylnaphtho[1,2-b]furan-4,5-dioneC₁₉H₁₄O₃C, 78.61C, 78.29 rsc.org
H, 4.86H, 4.90
N'-(2-chloro-8-methylquinolin-3-ylmethylene)naphtho[2,1-b]furan-2-carbohydrazideC₂₅H₁₄Cl₃N₃O₃C, 58.79C, 58.98 arkat-usa.org
H, 2.76H, 2.75
N, 8.23N, 8.15

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound and its derivatives. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic landscape.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. The B3LYP functional combined with the 6-311++G** basis set is a popular choice for obtaining a reliable balance between accuracy and computational cost for organic molecules.

Studies on naphtho[2,1-b]furan derivatives have utilized DFT calculations to support experimental data. For instance, theoretical quantum computations, including optimized structure, IR, NMR, and UV-Vis spectra, have been performed using the B3LYP functional with the 6-311++G(d,p) basis set. researchgate.net The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity, kinetic stability, and electronic properties. The energy gap between HOMO and LUMO is a key parameter for assessing molecular chemical stability and electrical transport properties. researchgate.net For naphtho[2,1-b]furan derived triazole-pyrimidines, DFT calculations at the B3LYP/6–31G+(d,p) level have been used to determine the HOMO and LUMO energies. researchgate.net

In a study on 2-phenylbenzofuran derivatives, a related class of compounds, DFT calculations with various functionals, including GGA-PBE, were employed to determine molecular geometries, vibrational frequencies, and global reactivity descriptors. physchemres.org The GGA-PBE functional was found to provide a good compromise between experimental and computational results for medium to large-sized molecules. physchemres.org

The table below presents representative quantum chemical parameters calculated for naphtho[2,1-b]furan derivatives, illustrating the insights gained from DFT studies.

ParameterValue for Derivative 6aValue for Derivative 6bValue for Derivative 6dReference
Total Energy (eV)-29,985.269-42,492.190-35,551.471 researchgate.net
HOMO (eV)-5.9160-6.0093-5.9739 researchgate.net
LUMO (eV)-1.9213-2.1107-2.0015 researchgate.net
Energy Gap (ΔE) (eV)3.99473.89863.9724 researchgate.net

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2, where I is the ionization potential and A is the electron affinity. researchgate.net

Chemical Potential (μ): Represents the escaping tendency of electrons from a molecule. It is calculated as μ = -(I + A) / 2. researchgate.net

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. It is calculated as χ = (I + A) / 2. researchgate.net

Softness (S): The reciprocal of hardness (S = 1/η) and indicates the molecule's polarizability. researchgate.net

Electrophilicity Index (ω): Measures the energy stabilization of a system when it acquires an additional electronic charge from the environment. It is calculated as ω = μ² / 2η. researchgate.net

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For example, a molecule with a smaller energy gap and lower hardness is generally more reactive. rasayanjournal.co.in In a study of naphtho[2,1-b]furan derived triazole-pyrimidines, these descriptors were calculated to understand their chemical reactivity. researchgate.net

The following interactive table showcases the calculated global reactivity descriptors for several naphtho[2,1-b]furan derivatives.

DescriptorValue for Derivative 6aValue for Derivative 6bValue for Derivative 6dReference
Ionization Potential (I) (eV)5.91606.00935.9739 researchgate.net
Electron Affinity (A) (eV)1.92132.11072.0015 researchgate.net
Hardness (η) (eV)1.99731.94931.9862 researchgate.net
Chemical Potential (μ) (eV)-3.9186-4.0600-3.9877 researchgate.net
Electronegativity (χ) (eV)3.91864.06003.9877 researchgate.net
Softness (S) (eV⁻¹)0.50060.51300.5034 researchgate.net
Electrophilicity Index (ω) (eV)3.85804.22744.0031 researchgate.net

Molecular Dynamics Simulations (e.g., for protein-ligand complexes)

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov In the context of drug discovery and medicinal chemistry, MD simulations are particularly valuable for investigating the interactions between a ligand, such as a this compound derivative, and its biological target, typically a protein. nih.gov

These simulations can provide insights into:

Binding Poses: Identifying the most stable and favorable orientations of a ligand within the protein's binding site. rwth-aachen.de

Binding Affinity: Estimating the strength of the interaction between the ligand and the protein.

Conformational Changes: Observing how the protein and ligand structures change upon binding. nih.gov

Pharmacophore Modeling: Generating dynamic pharmacophore models that capture the essential features for biological activity. nih.gov

For instance, MD simulations have been used to study the dynamics of various protein-ligand complexes, revealing that ligands can exhibit significant flexibility within the binding site. nih.gov These simulations can be performed in different environments, such as in a water solution or within a crystal lattice, to mimic physiological conditions. nih.gov The results of MD simulations can guide the rational design of more potent and selective inhibitors. rwth-aachen.de

Computational Reaction Mechanism Studies

Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound systems. These studies can map out the entire reaction pathway, from reactants to products, providing a deeper understanding of the factors that control the reaction's outcome.

A key aspect of computational reaction mechanism studies is the exploration of the potential energy surface (PES). researchgate.net The PES is a mathematical landscape that describes the energy of a molecule or a system of molecules as a function of its geometry. rug.nl Reactants and products correspond to local minima on the PES, while the transition state (TS) represents a saddle point connecting them. researchgate.net

By mapping the PES, chemists can:

Identify Reaction Intermediates: Locate stable species that are formed and consumed during the reaction.

Determine Transition State Structures: Characterize the geometry of the highest energy point along the reaction coordinate. researchgate.net

Calculate Activation Energies: Determine the energy barrier that must be overcome for the reaction to occur. researchgate.net

Methods like the synchronous transit-guided quasi-Newton (QST3) method are used to locate transition states, and Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the identified TS connects the desired reactants and products. researchgate.net

Reactions are rarely carried out in the gas phase; they are typically performed in a solvent. The solvent can have a significant impact on the reaction mechanism and energetics. Computational studies can account for these solvent effects using different models:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. acs.org This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In these models, individual solvent molecules are included in the calculation. This provides a more detailed and accurate description of specific solvent-solute interactions, such as hydrogen bonding, but is computationally more demanding.

The choice of solvation model depends on the specific reaction and the level of accuracy required. For example, in a study of a Dehydro-Diels–Alder reaction, a dramatic solvent effect was observed experimentally when switching from toluene to ethanol, highlighting the importance of considering the solvent in reaction mechanism studies. mdpi.com

Computational and Theoretical Investigations of this compound Systems

The exploration of novel therapeutic agents often involves a deep understanding of the interactions between small molecules and biological macromolecules. For the this compound scaffold, a heterocyclic system of significant interest in medicinal chemistry, computational and theoretical methods provide invaluable insights into its biological potential. These in silico approaches, ranging from Structure-Activity Relationship (SAR) modeling to molecular docking, are crucial for rational drug design, enabling the prediction of biological activity and the elucidation of interaction mechanisms at the molecular level.

Advanced Applications and Functional Materials Incorporating Naphthofuran Scaffolds

Applications in Materials Science

The inherent characteristics of the 2-Phenylnaphtho[2,1-b]furan core, including its planarity, rigidity, and electronic nature, make it a versatile building block for a range of advanced materials. These applications leverage the compound's photophysical and electronic properties to create materials with novel functionalities.

Fluorescent Dyes and Probes

The extended aromatic system of naphthofuran derivatives is responsible for their inherent fluorescence. molport.com While specific applications of this compound as a commercial fluorescent dye are not widely documented, the fundamental photophysical properties of the naphthofuran core make it a promising candidate for the development of new fluorescent materials. beilstein-journals.orgnih.gov The fluorescence arises from the de-excitation of electrons within the conjugated π-system.

Derivatives of the closely related naphthoxazole system, which also contains a fused naphthalene (B1677914) ring, have been investigated as sensitive and safer alternatives to commonly used fluorescent DNA probes. rsc.org The interaction of these molecules with biological targets can lead to a significant enhancement of their fluorescence, a property that is highly desirable for imaging and sensing applications. rsc.org Similarly, pyreno[2,1-b]furan molecules, which feature a larger polycyclic aromatic hydrocarbon fused to the furan (B31954) ring, exhibit intense green emission in solution and have been studied for their two-photon absorption properties, making them suitable for applications like bioimaging. gdut.edu.cnchemistryviews.org These examples highlight the potential of the broader class of furan-fused aromatic compounds, including this compound, in the design of novel fluorescent probes.

Table 1: Photophysical Properties of Related Furan-Fused Aromatic Compounds

Compound Family Emission Wavelength Range Key Features Potential Applications
Naphthoxazoles Varies with structure Enhanced fluorescence upon binding to biological targets. rsc.org DNA probes, biological imaging. rsc.org
Pyreno[2,1-b]furans 505–516 nm (green) Intense emission, two-photon absorption. gdut.edu.cnchemistryviews.org Bioimaging. chemistryviews.org

Chemosensors for Metal Ion Detection via Fluorescence Spectroscopy

The electron-rich nature of the naphthofuran scaffold makes it an effective platform for the design of chemosensors for metal ion detection. molport.com The oxygen atom within the furan ring and the extended π-system can interact with electron-deficient metal ions, leading to observable changes in the compound's fluorescence properties. molport.com This interaction forms the basis of "turn-on" or "turn-off" fluorescent sensors.

Fluorescence spectroscopy is a particularly powerful tool for this purpose due to its high sensitivity and simplicity. molport.com For instance, a naphthoxazole-derived probe was synthesized and shown to selectively detect Zn²⁺ ions with a micromolar detection limit. Current time information in Bangalore, IN. The binding of the zinc ion to the probe inhibits an excited-state intramolecular proton transfer (ESIPT) process, resulting in a significant enhancement of the fluorescence intensity. Current time information in Bangalore, IN. This allows for the quantitative detection of the metal ion. Current time information in Bangalore, IN.

The general principle involves the coordination of the metal ion to a specific binding site on the naphthofuran-based molecule, which in turn modulates its photophysical properties. The selectivity of the sensor for a particular metal ion can be tuned by modifying the structure of the binding site.

Table 2: Naphthofuran-Based Chemosensor for Metal Ion Detection

Sensor Type Target Analyte Detection Principle Detection Limit Reference

Organic Semiconductors and Electronic Devices

Small-molecule organic semiconductors are of great interest for applications in flexible electronics, such as organic field-effect transistors (OFETs). zjnu.edu.cn The this compound scaffold and its derivatives are promising candidates for these applications due to their rigid, planar structure which can facilitate intermolecular π-π stacking, a key factor for efficient charge transport. arkat-usa.org

Ladder-type π-conjugated compounds containing a benzo[2,1-b:3,4-b']difuran skeleton, which are structurally related to this compound, have been synthesized and incorporated into OFETs. arkat-usa.org These materials have demonstrated p-type semiconductor characteristics, where the majority charge carriers are holes. arkat-usa.org For example, dinaphtho[2,3-d:2',3'-d']benzo[2,1-b:3,4-b']difuran (syn-DNBDF) has shown a hole mobility of up to 1.0 × 10⁻¹ cm²·V⁻¹·s⁻¹. arkat-usa.org The performance of these materials is influenced by the degree of π-conjugation and the packing structure in the solid state. arkat-usa.org

Furthermore, [2,2']Bi[naphtho[2,3-b]furanyl], a dimer of a naphthofuran isomer, has been shown to be a versatile p-type organic semiconductor with applications in thin-film OFETs, bilayer organic photovoltaics (OPVs), and organic light-emitting transistors (OLETs). semanticscholar.org This highlights the potential of naphthofuran-based materials in a variety of organic electronic devices.

Table 3: Performance of Naphthofuran-Based Organic Semiconductors in OFETs

Compound Device Type Semiconductor Type Hole Mobility (cm²·V⁻¹·s⁻¹) Reference
syn-DBBDF OFET p-type <1.5 × 10⁻³ arkat-usa.org
syn-DNBDF OFET p-type <1.0 × 10⁻¹ arkat-usa.org

Photosensitizers

Naphthofurans are considered optically interesting compounds and have been noted for their potential application as photosensitizers. nih.gov A photosensitizer is a molecule that produces a chemical change in another molecule in a photochemical process. This property is particularly relevant in fields such as photodynamic therapy and photocatalysis.

The extended π-system of this compound allows it to absorb light, typically in the UV or visible region, and transition to an excited state. From this excited state, it can transfer its energy to another molecule, such as molecular oxygen, to generate reactive oxygen species. While detailed studies on this compound specifically as a photosensitizer are not extensively available in the provided search results, its structural similarity to other known photosensitizers suggests this is a viable area of application. For instance, anthracenone-furans, which are polycyclic compounds containing a furan motif, are being explored for their photophysical properties and potential applications. acs.org

Photochromic Hybrid Materials

Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, resulting in a color change. nih.gov This phenomenon is the basis for applications such as ophthalmic lenses that darken in sunlight, optical data storage, and molecular switches. ossila.com

A novel photochromic system based on 1-vinylidene-1,2-dihydronaphtho[2,1-b]furans has been developed. ossila.com These compounds exhibit photochromism when adsorbed onto silica (B1680970) gel at room temperature, but not in solution or in the solid state. ossila.com Upon irradiation with UV or sunlight, the material develops an intense color (from pink/violet to green) which then fades back to colorless in the dark over a few minutes. ossila.com This behavior is attributed to the reversible opening of the furan ring to form a colored, conjugated zwitterionic species. ossila.com

The creation of photochromic organic-inorganic hybrid materials, for example by incorporating these naphthofuran derivatives into a sol-gel matrix, is an active area of research. These hybrid materials combine the photochromic properties of the organic molecule with the durability and processability of the inorganic matrix.

Table 4: Photochromic Properties of a 1-Vinylidene-naphtho[2,1-b]furan Derivative

Compound Matrix Stimulus Color Change Reversibility Reference

Advanced Pore Transport Materials

Porous organic frameworks (POFs) are a class of materials characterized by high porosity and surface area, which makes them suitable for applications such as gas storage and separation, and catalysis. These frameworks are constructed from organic building blocks linked together to form a rigid, porous structure. Subclasses include covalent organic frameworks (COFs), where the building blocks are connected by strong covalent bonds, and metal-organic frameworks (MOFs).

The rigid and planar structure of this compound makes it a potential candidate as a building block or "linker" for the construction of such porous materials. The ability to introduce functional groups onto the naphthofuran scaffold could allow for the tuning of the pore size and surface chemistry of the resulting framework. However, based on the available search results, the use of this compound in the synthesis of advanced pore transport materials is a potential area for future research rather than a well-established application.

Role as Synthetic Intermediates for Complex Organic Molecules

The this compound framework is not only significant for its intrinsic properties but also serves as a crucial building block in the synthesis of more complex and polyfunctional organic molecules. Its rigid, aromatic structure and the reactivity of the furan and naphthalene rings allow for a variety of chemical transformations. Organic chemists utilize this scaffold as a versatile intermediate to construct elaborate molecular architectures, including larger heterocyclic systems and substituted aromatic compounds. The functional groups on the phenyl or naphthyl rings can be modified, or the furan ring itself can participate in further reactions.

Research has demonstrated that derivatives of the naphtho[2,1-b]furan (B1199300) core are valuable precursors for a range of complex structures. For instance, the Vilsmeier formylation of 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan leads to the formation of 3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde. researchgate.net This pyrazole (B372694) derivative, which incorporates the naphthofuran moiety, can then react with various nucleophiles to create an array of more complex naphthofuran-pyrazole hybrids. researchgate.net

Furthermore, the core structure can be elaborated to synthesize fused heterocyclic systems. Reactions involving 2-amino-4-(p-chlorophenyl)-7-methoxy-4H-naphtho[2,1-b]pyran-3-carbonitrile, a derivative system, can yield complex molecules like pyranopyrimidines when treated with reagents such as acetic anhydride (B1165640) or formamide. researchgate.net These transformations highlight the utility of the naphthofuran scaffold in creating intricate, multi-ring systems that are of interest in medicinal and materials chemistry.

The introduction of functional groups at specific positions on the this compound skeleton provides handles for subsequent reactions. For example, 2-Phenyl-1-(phenylsulfinyl)naphtho[2,1-b]furan has been synthesized, where the phenylsulfinyl group can act as a leaving group or be modified in further synthetic steps. researchgate.net Similarly, halogenated derivatives like 7-Bromo-1-(4-chlorophenylsulfanyl)-2-phenylnaphtho[2,1-b]furan are classic intermediates for metal-catalyzed cross-coupling reactions, enabling the attachment of a wide variety of other molecular fragments. nih.gov The synthesis of 2-(2-phenyl-naphtho[2,1-b]furan-1-yl)acetic acid provides another example of a versatile intermediate, where the carboxylic acid group can be converted into amides, esters, or other functional groups. arkat-usa.org These examples underscore the strategic importance of this compound and its derivatives as platforms for constructing more complex and potentially functional molecules. ontosight.ai

The following table summarizes several synthetic transformations where naphtho[2,1-b]furan derivatives serve as key intermediates.

Table 1: Synthetic Transformations of Naphtho[2,1-b]furan Intermediates

Starting Intermediate Reagents/Conditions Resulting Complex Molecule Reference
2-(1-Phenylhydrazonoethyl)naphtho[2,1-b]furan Vilsmeier-Haack reagent (POCl₃/DMF) 3-Naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde researchgate.net
2-Amino-4-(p-chlorophenyl)-7-methoxy-4H-naphtho[2,1-b]pyran-3-carbonitrile Acetic Anhydride (Ac₂O) 10,11-dihydro-3-methoxy-9-methyl-12-(p-chloro-phenyl)-12H-naphtho[2,1-b]pyran[2,3-d]pyrimidine-11-one researchgate.net
2-Phenyl-1-(phenylsulfanyl)naphtho[2,1-b]furan 3-Chloroperoxybenzoic acid (m-CPBA) 2-Phenyl-1-(phenylsulfinyl)naphtho[2,1-b]furan researchgate.net
Meldrum's acid, arylglyoxal, β-naphthol 1) Et₃N, CH₃CN2) HCl/AcOH 2-(2-(Aryl)-naphtho[2,1-b]furan-1-yl)acetic acid arkat-usa.org

Q & A

Q. What are the most efficient synthetic routes for 2-phenylnaphtho[2,1-b]furan derivatives?

A one-pot, three-component reaction involving Meldrum’s acid, aryl aldehydes, and β-naphthol in the presence of triethylamine (Et3N) is widely used. This method avoids expensive catalysts and chromatographic purification, achieving yields of 71–90% . Key parameters include stoichiometric ratios (1:1:1 for Meldrum’s acid, aldehyde, and β-naphthol) and reaction time optimization (6–8 hours at 80°C). IR and <sup>1</sup>H/<sup>13</sup>C NMR confirm product formation by tracking carbonyl (1700 cm<sup>−1</sup>) and aromatic proton signals (δ 7.4–8.3 ppm) .

Q. How can spectroscopic data resolve ambiguities in structural characterization?

  • IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid O-H stretch at 3419 cm<sup>−1</sup> and C=O stretch at 1700 cm<sup>−1</sup>) .
  • NMR : <sup>1</sup>H NMR distinguishes substituent positions (e.g., methylene protons at δ 4.17 ppm for CH2 in acetic acid derivatives). <sup>13</sup>C NMR confirms aromaticity (signals at δ 112–152 ppm) and carbonyl groups (δ 172.6 ppm) .
  • Elemental Analysis : Validates purity (e.g., C: 79.14% vs. calculated 79.46% for C20H14O3) .

Q. What are the standard protocols for crystallographic refinement of naphthofuran derivatives?

SHELXL is the primary tool for small-molecule refinement. Hydrogen atoms are typically fixed geometrically (C-H = 0.93–0.97 Å, N-H = 0.86 Å) and refined using a riding model. Merge Friedel pairs if anomalous dispersion is negligible . ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty .

Advanced Research Questions

Q. How can conflicting crystallographic data be reconciled during structure determination?

  • Twinned Data : Use SHELXL’s TWIN/BASF commands to model twin domains.
  • Disorder : Apply PART/SUMP restraints to split occupancy for overlapping atoms.
  • Validation Tools : Check Rint (aim for <5%) and CCDC validation alerts to flag outliers .

Q. What strategies optimize the pharmacological activity of this compound derivatives?

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO2) enhance antimicrobial activity by increasing electrophilicity. For example, nitro-substituted derivatives show MIC values of 8–32 µg/mL against S. aureus .
  • QSAR Modeling : Correlate logP (lipophilicity) with cytotoxicity (e.g., IC50 values <50 µM in breast cancer cell lines) .
  • Metabolic Stability : Assess microsomal degradation (e.g., 7-methoxy derivatives reduce CYP450-mediated oxidation) .

Q. How do bacterial assays differentiate genotoxic potential among nitro-substituted derivatives?

  • Ames Test : Measure reverse mutations in Salmonella strains TA98/TA100. 2-Nitroanthra[2,1-b]furan (R-7686) shows higher mutagenicity (500–800 revertants/µg) than 8-methoxy analogs (R-7707) due to nitro-reduction intermediates .
  • SOS Chromotest : Quantify SOS induction in E. coli. R-7686 induces SOS responses at 10 µM, while methoxylation (R-7000) reduces activity by 60% .

Q. What computational methods complement experimental data in SAR studies?

  • Docking Simulations : Use AutoDock Vina to predict binding to DNA gyrase (ΔG = −8.5 kcal/mol for nitro derivatives) .
  • DFT Calculations : Optimize geometries at B3LYP/6-31G* level to correlate HOMO-LUMO gaps (4.5–5.2 eV) with redox activity .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for structurally similar derivatives?

Variations (e.g., 207–253°C) arise from polymorphism or impurities. Validate via:

  • DSC : Check for multiple endotherms indicating polymorphic transitions.
  • Recrystallization : Use solvents like ethanol/water (1:3) to isolate pure phases .

Q. Why do some derivatives show inconsistent antimicrobial activity across studies?

  • Strain Variability : E. coli (Gram-negative) may show resistance due to efflux pumps absent in S. aureus (Gram-positive) .
  • Assay Conditions : MIC values vary with inoculum size (10<sup>5</sup> vs. 10<sup>6</sup> CFU/mL) and broth composition .

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